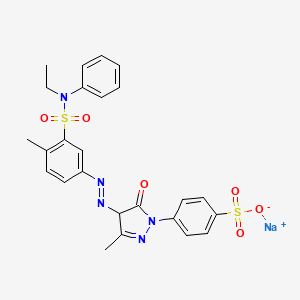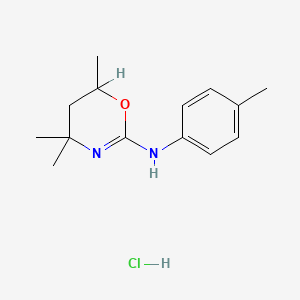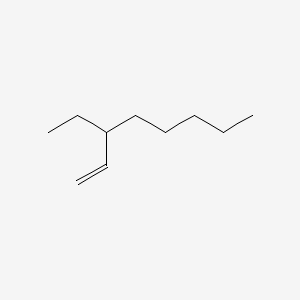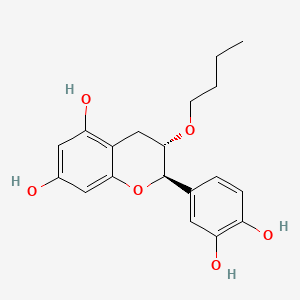![molecular formula C13H9BrN4O3 B14457816 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 68973-54-6](/img/structure/B14457816.png)
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocyclic compounds containing nitrogen atoms at specific positions in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the bromination of an acetylated precursor followed by cyclization to form the pteridine ring system. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
化学反応の分析
Types of Reactions
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pteridine ring.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pteridine derivative .
科学的研究の応用
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The bromine atom and the pteridine ring system allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity .
類似化合物との比較
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pteridine-2,4(1H,3H)-dithione: Another pteridine derivative with different substituents, affecting its reactivity and applications.
Uniqueness
7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific bromine and acetyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
68973-54-6 |
|---|---|
分子式 |
C13H9BrN4O3 |
分子量 |
349.14 g/mol |
IUPAC名 |
7-(2-bromoacetyl)-10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c1-18-8-3-2-6(9(19)5-14)4-7(8)15-10-11(18)16-13(21)17-12(10)20/h2-4H,5H2,1H3,(H,17,20,21) |
InChIキー |
DIWFKGOVCWGKNH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)CBr)N=C3C1=NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



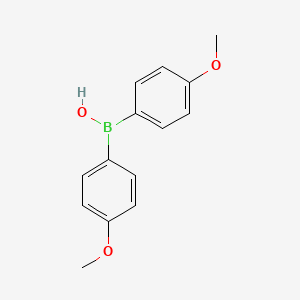
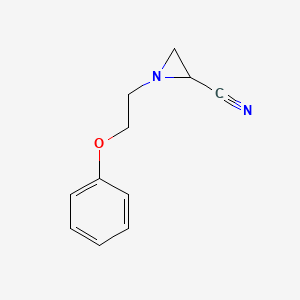

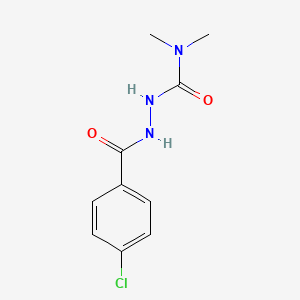
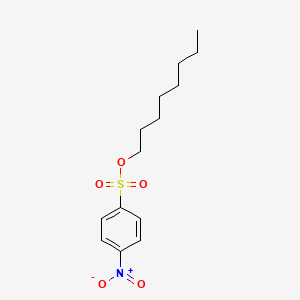
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
